molecular formula C38H52N6O10S B607727 Grazoprevir hydrate CAS No. 1350462-55-3

Grazoprevir hydrate

Cat. No. B607727
M. Wt: 784.926
InChI Key: RXSARIJMSJWJLZ-CIAYNJNFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Grazoprevir hydrate, also known as MK5172, is a drug approved for the treatment of hepatitis C . It was developed by Merck and completed Phase III trials, used in combination with the NS5A replication complex inhibitor elbasvir under the trade name Zepatier, either with or without ribavirin . Grazoprevir is a second-generation hepatitis C virus protease inhibitor acting at the NS3/4a protease targets . It has good activity against a range of HCV genotype variants, including some that are resistant to most currently used antiviral medications .


Synthesis Analysis

The path to the invention of grazoprevir was ultimately successful due to a number of key medicinal chemistry decisions and strategies. Molecular modeling inspired the original P2–P4 macrocyclic design, and the flexibility and reliability of the ring-closing metathesis reaction proved instrumental in the rapid synthesis of diverse analogs .


Molecular Structure Analysis

The molecular formula of Grazoprevir hydrate is C38H52N6O10S . The exact mass is not available but the molecular weight is 784.926 . The elemental analysis shows that it contains C, 58.15; H, 6.68; N, 10.71; O, 20.38; S, 4.08 .


Chemical Reactions Analysis

Grazoprevir blocks NS3, a serine protease enzyme the virus needs for splitting its polyprotein into the functional virus proteins, and NS4A, a cofactor of NS3 . Molecular modeling followed by in-depth structural analysis clearly demonstrated that Grazoprevir interacts with the key residues of these targets .


Physical And Chemical Properties Analysis

Grazoprevir hydrate is a solid substance that is soluble in DMSO up to 50 mg/mL (ultrasonic) . It has a molecular weight of 784.92 .

Scientific Research Applications

  • Efficacy in Hepatitis C and HIV Co-infection : Grazoprevir, in combination with elbasvir, showed high efficacy and safety in patients co-infected with HCV and HIV, achieving sustained virological response in a significant proportion of patients (Rockstroh et al., 2015).

  • High Cure Rates in Specific Populations : Another study demonstrated that grazoprevir-elbasvir, guided by baseline resistance-associated substitutions, achieved high cure rates and an excellent safety profile in men who have sex with men (MSM) with HCV and HIV co-infection (Braun et al., 2018).

  • Effective in Treatment-Experienced Patients : Grazoprevir and elbasvir, plus ribavirin, was found to be a promising new treatment option for chronic HCV genotype-1 infection in patients who had failed previous DAA-containing therapy (Forns et al., 2015).

  • Drug Resistance Analysis : An analysis by the US FDA of drug resistance data from trials of elbasvir and grazoprevir revealed the impact of baseline HCV genetic variants on treatment efficacy, particularly in patients with HCV genotype 1a infection (Komatsu et al., 2017).

  • Potential COVID-19 Application : Grazoprevir has been studied for potential repurposing in treating COVID-19. The drug's simultaneous inhibition of viral entry and replication was highlighted as a promising approach (Behera et al., 2021).

  • Real-World Effectiveness : In real-world settings, grazoprevir/elbasvir showed effectiveness in treating previously "difficult-to-treat" patients infected with HCV genotypes 1 and 4 (Zarębska-Michaluk et al., 2019).

  • General Efficacy and Safety : Grazoprevir, combined with peginterferon and ribavirin, was effective in treatment-naive patients with HCV genotype 1 infection (Lagging et al., 2016).

Safety And Hazards

The most important risks associated with Grazoprevir are alanine transaminase elevation, hyperbilirubinemia, drug resistance development, and drug interactions . Common side effects of the combination include feeling tired, nausea, reduced appetite, and headache .

Future Directions

Grazoprevir could be an effective therapeutics for the treatment of the COVID-19 pandemic with a promise of unlikely drug resistance owing to multiple inhibitions of eukaryotic and viral proteins . This warrants further clinical studies .

properties

IUPAC Name

(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O9S.H2O/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47);1H2/t21-,22-,24-,29+,30-,31-,38-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSARIJMSJWJLZ-CIAYNJNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159229
Record name Grazoprevir monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

784.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Grazoprevir hydrate

CAS RN

1350462-55-3
Record name Grazoprevir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350462553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Grazoprevir monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1aR,5S,8S,10R,22aR)-N-[(1R,2S)-1-[(Cyclopropylsulfonamido)carbonyl]-2-ethenylcyclopropyl]-14-methoxy-5-(2-methylpropan-2-yl)-3,6-dioxo-1,1a,3,4,5,6,9,10,18,19,20,21,22,22a-tetradecahydro-8H-7,10-methanocyclopropa[18,19][1,10,3,6]dioxadiazacyclononadecino[11,12-b]quinoxaline-8-carboxamide hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GRAZOPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O2AB118LA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.